molecular formula C23H25BrN4O B11405716 3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide

3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide

Cat. No.: B11405716
M. Wt: 453.4 g/mol
InChI Key: UMEZQHCVLDECEY-UHFFFAOYSA-N
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Description

3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide is a complex organic compound featuring a brominated benzamide moiety linked to a cyclohexyl-substituted tetrahydropyrazinobenzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Substitution:

    Bromination: The bromination of the benzamide moiety is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the cyclohexyl-substituted tetrahydropyrazinobenzimidazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the brominated benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as reflux in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-7-yl)benzamide: Similar structure but with a different substitution pattern on the benzimidazole ring.

    3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-yl)benzamide: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C23H25BrN4O

Molecular Weight

453.4 g/mol

IUPAC Name

3-bromo-N-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)benzamide

InChI

InChI=1S/C23H25BrN4O/c24-17-6-4-5-16(13-17)23(29)25-18-9-10-21-20(14-18)26-22-15-27(11-12-28(21)22)19-7-2-1-3-8-19/h4-6,9-10,13-14,19H,1-3,7-8,11-12,15H2,(H,25,29)

InChI Key

UMEZQHCVLDECEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC(=CC=C5)Br)C2

Origin of Product

United States

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